molecular formula C12H17BBrNO3 B2555672 3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1402227-31-9

3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B2555672
M. Wt: 313.99
InChI Key: WPDXJRITINVJGN-UHFFFAOYSA-N
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Description

“3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a type of organoboron compound . Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology . They are usually used to protect diols, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Synthesis Analysis

The synthesis of similar compounds involves nucleophilic and amidation reactions . For example, the synthesis of “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” involved dissolving the compound in xylene under stirring at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . For example, the crystal structure of “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” was studied using single crystal X-ray diffraction .


Chemical Reactions Analysis

Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate is a common reaction involving similar compounds . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For example, the crystal structure of “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” was analyzed using single crystal X-ray diffraction .

Scientific Research Applications

Novel Building Blocks for Combinatorial Chemistry

The compound has been explored as a new bifunctional building block for combinatorial chemistry, offering unique structural properties compared to its regioisomers. This is significant in the context of structural orientation and chemical reactivity differences, which could influence the design and synthesis of novel compounds for various applications, including drug discovery (Sopková-de Oliveira Santos et al., 2003).

Crystal Structure and DFT Studies

Research has been conducted on boric acid ester intermediates with benzene rings, highlighting their synthesis, structural confirmation via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide valuable insights into the molecular structures, optimized using DFT, and their physicochemical properties. Such information is critical for understanding the compound's reactivity and potential applications in material science and pharmaceuticals (Huang et al., 2021).

Synthesis of Isotope-labeled Inhibitors

The compound has been utilized in the synthesis of isotope-labeled HSP90 inhibitors, demonstrating its role in the creation of radiolabeled compounds for medical imaging or as tracers in biological research. This showcases the compound's utility in enhancing the specificity and efficacy of diagnostic and therapeutic agents (Plesescu et al., 2014).

Fluorescent Nanoparticles

The application extends to the development of fluorescent nanoparticles, where the compound is used in Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes. These polymers form nanoparticles with potential applications in bioimaging and sensing, attributed to their bright fluorescence and tunable emission properties (Fischer et al., 2013).

Safety And Hazards

The safety and hazards of similar compounds can be found in their respective Material Safety Data Sheets (MSDS) . It’s important to handle these compounds with care and follow the recommended safety guidelines .

Future Directions

The future directions of research involving similar compounds could involve further exploration of their applications in the field of medicine, organic synthesis, and fine chemicals . They could also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Additionally, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXJRITINVJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1402227-31-9
Record name 3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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